molecular formula C9H10O3 B112624 4-Ethoxy-2-hydroxybenzaldehyde CAS No. 43057-77-8

4-Ethoxy-2-hydroxybenzaldehyde

Cat. No. B112624
CAS RN: 43057-77-8
M. Wt: 166.17 g/mol
InChI Key: YQHAGJMEOJLAJT-UHFFFAOYSA-N
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Description

4-Ethoxy-2-hydroxybenzaldehyde, also known as 4-Ethoxy-2-hydroxy-benzaldehyde, is an organic compound with the empirical formula C9H10O3 . It has a molecular weight of 166.17 .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2-hydroxybenzaldehyde consists of a benzene ring substituted with an ethoxy group at the 4-position and a hydroxy group at the 2-position . The structure can be represented by the SMILES string CCOc1ccc(C=O)c(O)c1 .

Scientific Research Applications

Thermophysical Properties

  • A study reported the thermophysical properties of several aldehydes including 4-hydroxybenzaldehyde, which shares structural similarities with 4-Ethoxy-2-hydroxybenzaldehyde. It examined temperatures, enthalpies, entropies of fusion, and heat capacities as a function of temperature (Temprado, Roux & Chickos, 2008).

Applications in Organic Synthesis

  • 4-Hydroxybenzaldehyde, closely related to 4-Ethoxy-2-hydroxybenzaldehyde, has been used as a linker in solid phase organic synthesis. Its electron-rich properties facilitated the formation of benzylic secondary amines and various derivatives (Swayze, 1997).

Vapor-Liquid Equilibrium Behaviors

  • Research on 3-ethoxy-4-hydroxybenzaldehyde, similar to 4-Ethoxy-2-hydroxybenzaldehyde, explored its vapor-liquid equilibrium behaviors in various alcohols. This study is crucial for understanding its solubility and distribution in different media (Kato et al., 2007).

Conductive Polyazomethines

  • Bis-aldehyde monomers including derivatives similar to 4-Ethoxy-2-hydroxybenzaldehyde were synthesized for the creation of electrically conductive polyazomethines. This highlights its potential use in electrical conductivity applications (Hafeez et al., 2019).

Titrations in Non-Aqueous Medium

  • The compound's application in non-aqueous medium titrations was demonstrated through the synthesis and characterization of derivatives of 3-ethoxy-4-hydroxybenzaldehyde. These findings are significant for chemical analysis in various solvents (Yüksek et al., 2005).

Solubility and Thermodynamics

  • A study investigated the solubility and solution thermodynamics of 4-hydroxybenzaldehyde in organic solvents, providing insight into the solubility behavior of structurally similar compounds like 4-Ethoxy-2-hydroxybenzaldehyde (Wang, Xu & Xu, 2017).

Safety And Hazards

4-Ethoxy-2-hydroxybenzaldehyde is classified as Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Sens. 1 according to GHS classification . It may cause serious eye damage, respiratory irritation, and may be harmful to aquatic life .

properties

IUPAC Name

4-ethoxy-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-8-4-3-7(6-10)9(11)5-8/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHAGJMEOJLAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368480
Record name 4-ethoxy-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-hydroxybenzaldehyde

CAS RN

43057-77-8
Record name 4-ethoxy-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-2-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Ashfaq, A Ali, MN Tahir, A Kuznetsov… - Journal of Molecular …, 2022 - Elsevier
… To this solution, 1.1 mmol of 4-ethoxy-2-hydroxybenzaldehyde was added and the reaction mixture was refluxed for 3 hours. After completion (as monitored by TLC), the reaction …
Number of citations: 12 www.sciencedirect.com
J Greiser, C Kühnel, H Görls, W Weigand… - Dalton …, 2018 - pubs.rsc.org
… observations can be explained by partial hydrolysis of an imino or aminal bond in 1 and subsequent recondensation with the carbonyl compound 4-ethoxy-2-hydroxybenzaldehyde, …
Number of citations: 9 pubs.rsc.org
P Oliva, R Romagnoli, S Manfredini, A Brancale… - European Journal of …, 2020 - Elsevier
A new class of inhibitors of tubulin polymerization based on the 2-amino-3-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan molecular scaffold was synthesized and evaluated for in vivo …
Number of citations: 23 www.sciencedirect.com
K Binnemans, YG Galyametdinov… - Journal of the …, 2000 - ACS Publications
… 4-Ethoxy-2-hydroxybenzaldehyde was obtained as a yellow oil, which crystallized to a beige solid by leaving the oil overnight in a freezer. Yield: 3.87 g (47%). H NMR (δ ppm, CDCl 3 , …
Number of citations: 313 pubs.acs.org
G Consiglio, S Failla, P Finocchiaro, IP Oliveri… - Inorganic …, 2012 - ACS Publications
This contribution explores the aggregation properties in solution of noncoordinating solvents of a series of amphiphilic Zn(salen) derivatives, through detailed 1 H NMR, DOSY NMR, …
Number of citations: 70 pubs.acs.org
G Consiglio, S Failla, P Finocchiaro, IP Oliveri - Dalton Transactions, 2012 - pubs.rsc.org
… 4-ethoxy-2-hydroxybenzaldehyde . This was prepared by the above general procedure using 1-iodoethane and purified by column chromatography (silica gel, eluent: cyclohexane/…
Number of citations: 109 pubs.rsc.org
H Ueno, H Miyoshi, M Inoue, Y Niidome… - Biochimica et Biophysica …, 1996 - Elsevier
We performed a structure-activity study of a series of synthetic rotenone analogues to elucidate the structural factors of rotenone required for inhibition and to probe the structural …
Number of citations: 42 www.sciencedirect.com
IP Oliveri - 2013 - dspace.unict.it
… 4-ethoxy-2-hydroxybenzaldehyde (1). This has been prepared by the above general procedure using 1-iodoethane and purified by column chromatography (silica gel, eluent: …
Number of citations: 4 dspace.unict.it
J Zhang, Y Tan, G Li, L Chen, M Nie, Z Wang, H Ji - Molecules, 2021 - mdpi.com
… 4-Ethoxy-2-hydroxybenzaldehyde (6a) [38]. Light yellow liquid, yield: 51.2%. H-NMR (300 MHz, CDCl 3 ) δ 11.48 (s, 1H, -CHO), 9.70 (s, 1H, -OH), 7.41 (d, J = 8.7 Hz, 1H, -C 6 H 5 ), 6.52 …
Number of citations: 26 www.mdpi.com
IP Oliveri, S Failla, G Malandrino… - The Journal of Physical …, 2013 - ACS Publications
… To a solution of 4-ethoxy-2-hydroxybenzaldehyde (1.00 mmol) in ethanol (20 mL) was added 1,2-phenylenediamine (0.500 mmol) under stirring. The mixture was heated at reflux with …
Number of citations: 26 pubs.acs.org

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